molecular formula C16H18ClN3O3S B144509 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester CAS No. 910297-69-7

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester

Cat. No. B144509
M. Wt: 367.9 g/mol
InChI Key: YOIQSIGOUCFFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It seems to contain a 2,2-dimethylpropanoic acid (also known as pivalic acid ) moiety, an amino-thiazole moiety, and a 3-chlorophenyl moiety . These components are connected in a specific way to form the complete molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,2-dimethylpropanoic acid part of the molecule would provide a carboxylic acid functional group . The amino-thiazole would introduce a heterocyclic ring with nitrogen and sulfur atoms, and the 3-chlorophenyl group would provide an aromatic ring with a chlorine substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The amino-thiazole could participate in reactions involving the nitrogen or the ring system, and the chlorophenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the nonpolar parts of the molecule could make it soluble in organic solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many carboxylic acids are corrosive and can cause burns . The presence of the chlorine atom could potentially make the compound toxic if it were metabolized to form reactive species .

properties

IUPAC Name

[2-[(2-amino-1,3-thiazole-5-carbonyl)amino]-3-chlorophenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-16(2,3)14(22)23-8-9-5-4-6-10(17)12(9)20-13(21)11-7-19-15(18)24-11/h4-7H,8H2,1-3H3,(H2,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIQSIGOUCFFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester

Synthesis routes and methods

Procedure details

A mixture of compound 9a (8.90 g, 14 mmol) and formic acid (15 mL, 96% in H2O) in EtOH (150 mL) was refluxed for 24 h. After cooling, the solution was concentrated in vacuo. The residue was subjected to a short column using EtOAc in hexane (30% to 70%) to give the crude compound 10a which was triturated with 10% EtOAc in hexane to give compound 10a (4.50 g, 87% yield). 1H NMR (500 MHz, CDCl3) δ 1.17 (s, 9H), 5.09 (s, 2H), 7.20-7.39 (m, 5H), 8.01 (s, 1H), 8.84 (s, 1H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.